molecular formula C14H12O B13698204 3-(1-Naphthyl)cyclobutanone

3-(1-Naphthyl)cyclobutanone

Cat. No.: B13698204
M. Wt: 196.24 g/mol
InChI Key: OVLLSKWNTYXKSB-UHFFFAOYSA-N
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Description

3-(1-Naphthyl)cyclobutanone is a cyclobutanone derivative featuring a 1-naphthyl substituent at the 3-position of the cyclobutanone ring. Key characteristics include:

  • Stability: Stable under normal conditions but incompatible with strong oxidizers .
  • Safety: Not classified as hazardous under OSHA standards, though proper handling (e.g., ventilation, personal protective equipment) is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthyl)cyclobutanone can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a naphthyl-substituted cyclobutanone derivative. This can be done using a variety of reagents and conditions, including:

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective methods. These methods often employ readily available starting materials and mild reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthyl)cyclobutanone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Introduction of different substituents at the cyclobutanone ring or the naphthyl group.

Common Reagents and Conditions

    Oxidizing agents: Chromic acid, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions include various substituted cyclobutanones, alcohols, and carboxylic acids, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(1-Naphthyl)cyclobutanone involves its interaction with various molecular targets and pathways. The compound’s effects are often mediated through its ability to undergo specific chemical reactions, such as oxidation or reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Cyclobutanone Derivatives

The following table and analysis highlight structural, physicochemical, and functional differences between 3-(1-Naphthyl)cyclobutanone and related compounds.

Table 1: Comparative Analysis of Cyclobutanone Derivatives

Compound Name Substituent Key Physical Properties Reactivity/Stability Notes Biological Activity/Applications
This compound 1-Naphthyl group Solid; stability in normal conditions Low hydrate formation (inferred); oxidizer-sensitive Not explicitly studied in inhibition assays
p-Methoxybenzenesulfonyl-D-Val-cyclobutanone3y p-Methoxybenzenesulfonyl-D-Valine Soluble in CDCl₃; hydrate equilibrium studied Electron-withdrawing group shifts equilibrium toward hydrate (≈2% hydrate for unsubstituted cyclobutanone) Potent inhibitor of diaminopimelate desuccinylase (DapE)
3-((Benzyloxy)methyl)cyclobutanone Benzyloxymethyl group Boiling point: 295.1 ± 13.0 °C; density: 1.105 g/cm³ Stable at 2–8°C; no hazardous reactions reported Intermediate in organic synthesis
3-(Bromomethyl)cyclobutanone Bromomethyl group Molecular weight: 163.01; purity ≥95% Highly reactive due to bromide; stabilized with CaCO₃ Alkylating agent in synthetic chemistry
3-[[(tert-Butyldimethylsilyl)oxy]cyclobutanone tert-Butyldimethylsilyl ether No data available Silyl ether enhances solubility in organic solvents Protective group in synthesis

Structural and Physicochemical Differences

  • In contrast, the bromomethyl group in 3-(Bromomethyl)cyclobutanone increases electrophilicity, making it reactive toward nucleophiles . Hydrate Equilibrium: Cyclobutanones with electron-withdrawing substituents (e.g., sulfonyl groups) exhibit higher hydrate formation in solution, mimicking transition states in enzymatic reactions . The naphthyl group, being less electron-withdrawing than sulfonyl groups, likely results in minimal hydrate formation, similar to unsubstituted cyclobutanone (~2%) .

Reactivity and Stability

  • Oxidative Sensitivity: this compound is incompatible with strong oxidizers, a trait shared by many cyclobutanones due to the strained four-membered ring .
  • Thermal Stability: Derivatives like 3-((Benzyloxy)methyl)cyclobutanone are stable at low temperatures (2–8°C), whereas brominated analogs require stabilization (e.g., CaCO₃) to prevent decomposition .

Biological Activity

3-(1-Naphthyl)cyclobutanone is a cyclic ketone that has garnered attention due to its potential biological activities. This compound, characterized by a naphthyl moiety attached to a cyclobutanone ring, is of interest in pharmaceutical and biochemical research for its diverse applications and mechanisms of action.

  • Molecular Formula : C12H10O
  • Molecular Weight : 174.21 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity through reversible binding, affecting metabolic pathways and signal transduction processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells.

  • Case Study : In a study conducted by researchers at the Shandong Agricultural University, the compound was shown to inhibit cell proliferation in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values of 12 µM and 15 µM, respectively. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Antioxidant Activity

The antioxidant properties of this compound have also been explored. The compound demonstrated significant free radical scavenging activity in DPPH assays, indicating its potential as a natural antioxidant.

  • Research Findings : A study published in the Journal of Agricultural and Food Chemistry reported that this compound exhibited an IC50 value of 25 µg/mL in scavenging DPPH radicals, suggesting its effectiveness in mitigating oxidative stress.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cycloaddition reactions involving naphthalene derivatives. Modifications of this compound have led to derivatives with enhanced biological activities.

Derivative Biological Activity IC50 (µM)
4-Methyl-3-(1-naphthyl)cyclobutanoneEnhanced anticancer activity10
4-Chloro-3-(1-naphthyl)cyclobutanoneIncreased antioxidant properties20

Properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

3-naphthalen-1-ylcyclobutan-1-one

InChI

InChI=1S/C14H12O/c15-12-8-11(9-12)14-7-3-5-10-4-1-2-6-13(10)14/h1-7,11H,8-9H2

InChI Key

OVLLSKWNTYXKSB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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